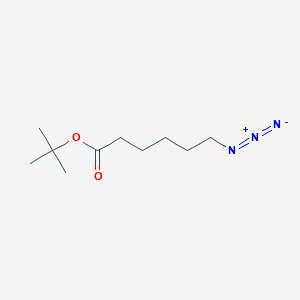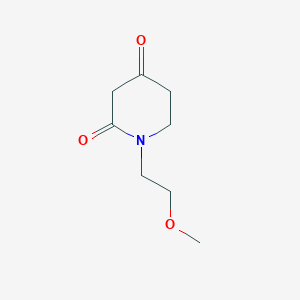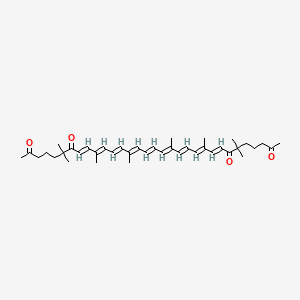
6-Azido-1,1-dimethylethylester Hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-1,1-dimethylethylester Hexanoic Acid is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.277 g/mol . This compound is characterized by the presence of an azido group, which is known for its reactivity in click chemistry applications. It is commonly used as a building block in various chemical syntheses, particularly in the creation of complex molecules through click chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1,1-dimethylethylester Hexanoic Acid typically involves the esterification of hexanoic acid followed by the introduction of the azido group. One common method involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. This is followed by the substitution of a halide (such as bromide) with sodium azide to introduce the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Azido-1,1-dimethylethylester Hexanoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be introduced through nucleophilic substitution reactions.
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used to introduce the azido group.
Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, are used to facilitate the reaction between the azido group and alkynes.
Major Products Formed
Applications De Recherche Scientifique
6-Azido-1,1-dimethylethylester Hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in protein labeling and peptide synthesis.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the functionalization of surfaces and materials.
Mécanisme D'action
The primary mechanism of action for 6-Azido-1,1-dimethylethylester Hexanoic Acid involves its reactivity in click chemistry. The azido group reacts with alkynes to form triazole linkages, which are stable and can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azidohexanoic Acid: Similar in structure but lacks the tert-butyl ester group.
6-Azido-hexanoic acid: Another variant used in similar applications.
Uniqueness
6-Azido-1,1-dimethylethylester Hexanoic Acid is unique due to the presence of both the azido group and the tert-butyl ester group. This combination allows for greater versatility in chemical reactions and applications, particularly in the synthesis of complex molecules through click chemistry .
Propriétés
Formule moléculaire |
C10H19N3O2 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
tert-butyl 6-azidohexanoate |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)7-5-4-6-8-12-13-11/h4-8H2,1-3H3 |
Clé InChI |
BOOCNADAVBSFCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)





![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)

![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)

